molecular formula C12H9NO3 B6320034 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258626-58-2

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6320034
CAS No.: 1258626-58-2
M. Wt: 215.20 g/mol
InChI Key: HFFBNQHEONARGY-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a hydroxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(3-Ketophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 6-(3-Hydroxyphenyl)pyridine-3-aldehyde or 6-(3-Hydroxyphenyl)pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can influence the compound’s binding affinity and activity towards various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxypyridine-3-carboxylic acid
  • 3-Hydroxyphenylpyridine
  • Pyridine-3-carboxylic acid

Uniqueness

6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)11-5-4-9(7-13-11)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFBNQHEONARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591653
Record name 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-58-2
Record name 6-(3-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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